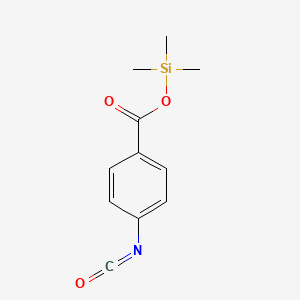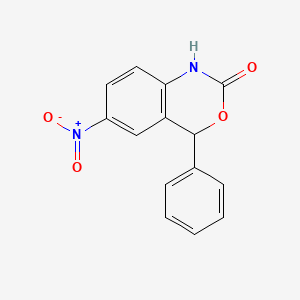
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structural features, which include a hydroxymethyl group and two methyl groups attached to a phenyl ring, along with a methylcarbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate typically involves the reaction of 4-(Hydroxymethyl)-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds smoothly at room temperature, yielding the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3,5-dimethylphenyl methylcarbamate.
Reduction: 4-(Hydroxymethyl)-3,5-dimethylphenyl methylamine.
Substitution: 4-(Hydroxymethyl)-3,5-dimethylphenyl nitrocarbamate or halogenated derivatives.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase inhibitors.
Medicine: Explored for its potential use in drug design, particularly in the development of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its carbamate structure.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate involves its interaction with specific molecular targets, such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. The compound’s hydroxymethyl and carbamate groups play crucial roles in its binding affinity and inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)phenyl methylcarbamate: Lacks the two methyl groups on the phenyl ring, resulting in different chemical properties and reactivity.
3,5-Dimethylphenyl methylcarbamate: Lacks the hydroxymethyl group, affecting its solubility and interaction with enzymes.
4-(Hydroxymethyl)-3,5-dimethylphenyl ethylcarbamate: Contains an ethyl group instead of a methyl group in the carbamate moiety, leading to variations in its biological activity.
Uniqueness
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate is unique due to the presence of both hydroxymethyl and dimethyl groups on the phenyl ring, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to enzymes and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
28636-90-0 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-3,5-dimethylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-7-4-9(15-11(14)12-3)5-8(2)10(7)6-13/h4-5,13H,6H2,1-3H3,(H,12,14) |
Clé InChI |
AMRNDZCLSZZKFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CO)C)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)

![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)



